4-Keto 13-cis-Retinoic Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Pathways of 4 Keto 13 Cis Retinoic Acid
Formation from 13-cis-Retinoic Acid (Isotretinoin) Precursors
The primary route to the formation of 4-keto-13-cis-retinoic acid is through the oxidation of its precursor, 13-cis-retinoic acid, a process predominantly occurring in the liver. vulcanchem.com This biotransformation is a critical step in the metabolism of isotretinoin (B22099).
The conversion of 13-cis-retinoic acid to 4-keto-13-cis-retinoic acid is primarily mediated by the cytochrome P450 (CYP) enzyme system. vulcanchem.comnumberanalytics.com This family of enzymes is responsible for the metabolism of a vast array of compounds, including drugs and endogenous substances. The addition of a keto group at the 4-position of the 13-cis-retinoic acid molecule is a classic example of a Phase I metabolic reaction. vulcanchem.com Studies have shown that this oxidation is a significant metabolic pathway for isotretinoin. nih.gov
Research has pinpointed several specific CYP isoforms that play a role in the formation of 4-keto-13-cis-retinoic acid. In vitro studies using human liver microsomes have demonstrated that multiple CYP enzymes are involved. roche.com Among these, CYP3A4 has been identified as a major contributor to the conversion of 13-cis-retinoic acid to its 4-oxo metabolite. vulcanchem.comnih.govnih.govaacrjournals.org The involvement of CYP3A4 is particularly noteworthy as it is a key enzyme in the metabolism of many clinically used drugs. vulcanchem.com
Other CYP isoforms, including CYP2C8, CYP2C9, and CYP2B6, also contribute to this metabolic process. nih.govdrugs.commdpi.com While CYP3A4 appears to have a predominant role, the involvement of these other enzymes highlights the complexity of retinoid metabolism. roche.com The relative contribution of each isoform can vary, but the collective action of these enzymes ensures the efficient conversion of isotretinoin to 4-keto-13-cis-retinoic acid.
Table 1: Key Cytochrome P450 Isoforms in 4-Keto 13-cis-Retinoic Acid Formation
| CYP Isoform | Role in Metabolism | Supporting Evidence |
|---|---|---|
| CYP3A4 | Major role in the oxidation of 13-cis-retinoic acid. vulcanchem.comnih.govnih.govaacrjournals.org | Inhibition studies with ketoconazole (B1673606) (a CYP3A4 inhibitor) significantly reduced the formation of 4-oxo-13-cRA. aacrjournals.org |
| CYP2C8 | Contributes to the metabolism of 13-cis-retinoic acid. nih.govdrugs.commdpi.com | Identified as one of the enzymes involved in the conversion. roche.com |
| CYP2C9 | Involved in the biotransformation of 13-cis-retinoic acid. nih.govdrugs.commdpi.com | Contributes to the overall metabolism of isotretinoin. roche.com |
| CYP2B6 | Plays a role in the metabolic conversion of 13-cis-retinoic acid. nih.govdrugs.com | Also identified as an enzyme contributing to isotretinoin metabolism. roche.com |
Interconversion with Other Retinoid Isomers and Metabolites
The metabolism of retinoids is characterized by a dynamic interplay of isomerization and oxidation, leading to a variety of biologically active and inactive compounds.
A crucial aspect of 13-cis-retinoic acid metabolism is its reversible conversion to all-trans-retinoic acid (tretinoin). roche.com This isomerization is significant because all-trans-retinoic acid is a potent activator of retinoic acid receptors (RARs), which mediate many of the biological effects of retinoids. iarc.frnih.gov It has been estimated that 20-30% of an administered dose of isotretinoin is metabolized through this isomerization pathway. roche.com
Once formed, all-trans-retinoic acid can also undergo oxidation to form 4-oxo-all-trans-retinoic acid. nih.govdrugs.com This creates a parallel metabolic pathway to that of 13-cis-retinoic acid. Consequently, the metabolism of tretinoin (B1684217) is intricately linked with that of isotretinoin. roche.com
Stereoisomerization, the process by which isomers with different spatial arrangements of atoms are interconverted, is a fundamental feature of retinoid metabolism. researchgate.netnih.gov The interconversion between 13-cis-retinoic acid and all-trans-retinoic acid is a key example of this dynamic process. researchgate.net This isomerization can be catalyzed by enzymes and can also occur non-enzymatically. iarc.fr The balance between these isomers is critical, as they can have different affinities for binding proteins and nuclear receptors, and thus different biological activities. nih.gov The formation of various retinoid isomers can also be influenced by factors such as light and the presence of certain chemicals. nih.gov
Downstream Metabolic Fates
Following its formation, 4-keto-13-cis-retinoic acid can undergo further metabolic transformations. One of the major downstream pathways is glucuronidation, a Phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. vulcanchem.com Studies have detected 4-oxo-13-cRA glucuronide at high levels in patients, indicating that this is a significant route of elimination. nih.govnih.gov In fact, the glucuronidation of 4-oxo-13-cRA appears to be a more prominent pathway than the direct glucuronidation of 13-cis-retinoic acid itself. nih.gov
There is currently no evidence to suggest that 4-keto-13-cis-retinoic acid is converted back to its parent compound, 13-cis-retinoic acid. nih.gov This suggests that the oxidation to the 4-keto form is an irreversible step in the metabolic cascade. The primary metabolic fate of 4-keto-13-cis-retinoic acid appears to be conjugation and subsequent excretion from the body. drugs.com
Downstream Metabolic Fates
Glucuronidation and Conjugate Formation (e.g., 4-oxo-13-cis-retinoyl-glucuronide)
Glucuronidation represents a significant pathway in the metabolism of 4-keto-13-cis-retinoic acid, converting it into a more water-soluble conjugate for excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
Research has shown that 4-oxo-13-cis-retinoyl-glucuronide is a notable metabolite. nih.govnih.govsigmaaldrich.com In fact, studies have detected 4-oxo-13-cis-retinoyl-glucuronide at higher levels in patients compared to the glucuronide of the parent compound, 13-cis-retinoic acid, suggesting that oxidation to 4-oxo-13-cis-retinoic acid followed by glucuronidation is a major metabolic route. nih.gov The formation of this glucuronide is part of the body's mechanism to detoxify and eliminate the compound. ontosight.ai
Several UGT isoforms are responsible for the glucuronidation of both 13-cis-retinoic acid and its 4-oxo metabolite. The major isoforms identified include UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9. unisa.edu.au While UGT1A3 shows high activity towards both substrates, UGT1A9 is considered particularly important due to its lower Michaelis constant (Km) and its expression in both the liver and intestine. unisa.edu.au Interestingly, 4-oxo-13-cis-retinoic acid is a substrate for a wider range of UGT enzymes compared to its precursor, 13-cis-retinoic acid. aacrjournals.org
The glucuronides formed are conjugated at the terminal carboxylic acid. unisa.edu.au The formation of 13-cis-4-oxoretinoyl-β-glucuronide is a key step in the metabolic clearance of isotretinoin. iarc.fr
Table 1: UGT Isoforms Involved in the Glucuronidation of 13-cis-Retinoic Acid and 4-oxo-13-cis-Retinoic Acid
| Substrate | Major UGT Isoforms Involved |
| 13-cis-Retinoic Acid | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 unisa.edu.au |
| 4-oxo-13-cis-Retinoic Acid | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9 unisa.edu.auaacrjournals.org |
Other Conjugation Reactions
While glucuronidation is a primary conjugation pathway, other reactions also contribute to the metabolism of retinoids. The formation of 4-keto-13-cis-retinoic acid itself is a result of Phase I oxidation of isotretinoin (13-cis-retinoic acid). vulcanchem.com This initial oxidation is primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.govnih.govvulcanchem.com Following this, further hydroxylation can occur. For instance, monohydroxy-4-oxo-13-cis-retinoic acid has been identified as a metabolite. aacrjournals.org
Modulators of this compound Metabolism
The metabolic rate of 4-keto-13-cis-retinoic acid can be influenced by various factors, including nutritional status and the activity of metabolic enzymes.
Enzyme Induction and Inhibition Effects
The metabolism of 13-cis-retinoic acid and its metabolites is significantly affected by enzyme induction and inhibition.
Enzyme Induction: Treatment with 13-cis-retinoic acid has been shown to induce the expression of certain cytochrome P450 enzymes. In human hepatocytes, 13-cis-retinoic acid treatment increased the mRNA levels of CYP3A4 and CYP3A5. nih.gov This self-induction of its metabolizing enzyme can contribute to the high steady-state concentrations of its metabolite, 4-oxo-13-cis-retinoic acid. nih.gov In rats, pretreatment with 3-methylcholanthrene, a known enzyme inducer, enhanced the microsomal glucuronidation of 13-cis-retinoic acid, suggesting that this process is catalyzed by an inducible UGT isozyme. nih.gov
Enzyme Inhibition: Specific inhibitors of cytochrome P450 enzymes can significantly reduce the formation of 4-oxo-13-cis-retinoic acid. Ketoconazole, a CYP3A4 inhibitor, has been shown to decrease the formation of 4-oxo-13-cis-retinoic acid by over 80%. nih.gov Other inhibitors like fluconazole (B54011) (a CYP2C9 inhibitor) and gemfibrozil (B1671426) (a CYP2C8 inhibitor) also reduce its formation, though to a lesser extent. nih.gov This highlights the major role of CYP3A4 in this metabolic step. nih.govnih.gov
Table 2: Effects of Inducers and Inhibitors on 13-cis-Retinoic Acid Metabolism
| Modulator | Enzyme(s) Affected | Effect on Metabolism | Finding |
| 13-cis-Retinoic Acid | CYP3A4, CYP3A5 | Induction | Increased mRNA levels in human hepatocytes. nih.gov |
| 3-Methylcholanthrene | UGT isozyme | Induction | Enhanced glucuronidation of 13-cis-retinoic acid in rat microsomes. nih.gov |
| Ketoconazole | CYP3A4 | Inhibition | >80% reduction in 4-oxo-13-cis-retinoic acid formation. nih.gov |
| Fluconazole | CYP2C9 | Inhibition | Significant reduction in 4-oxo-13-cis-retinoic acid formation. nih.gov |
| Gemfibrozil | CYP2C8 | Inhibition | Significant reduction in 4-oxo-13-cis-retinoic acid formation. nih.gov |
Interaction with Nuclear Retinoid Receptors
The biological effects of retinoids are primarily mediated through their interaction with two types of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). drugbank.com These receptors, which each have three isotypes (α, β, and γ), act as ligand-inducible transcription factors. frontiersin.org Upon binding to a retinoid, the receptors undergo a conformational change, allowing them to regulate the expression of specific target genes. bioscientifica.com
This compound, a major metabolite of 13-cis-retinoic acid (isotretinoin), demonstrates the ability to interact with retinoic acid receptors. vulcanchem.comnih.gov While its parent compound, 13-cis-retinoic acid, generally shows a lower affinity for RARs compared to all-trans-retinoic acid (ATRA), it can still act as an agonist for these receptors. frontiersin.org The introduction of a keto group at the 4-position influences the binding affinity. Some studies suggest that 4-keto derivatives may have a reduced affinity for RARs compared to ATRA. However, other research indicates that oxidized metabolites like 4-oxo-retinoic acid can act as endogenous agonists for RARs. bioscientifica.com Specifically, 4-oxo-retinol has been shown to bind to and activate RARs. pnas.org
The binding of this compound to RARs is a critical step in initiating its biological effects. This interaction leads to the recruitment of co-regulatory proteins and the modulation of gene transcription. frontiersin.org
Table 1: Comparative RAR Binding and Activation
| Compound | RAR Binding Affinity | RAR Activation |
| All-trans-retinoic acid (ATRA) | High | Strong Agonist |
| 13-cis-retinoic acid | Low | Agonist |
| This compound | Reduced affinity compared to ATRA, but can act as an agonist. bioscientifica.com | Activates RARs |
| 4-oxo-retinol | Binds and activates RARs. pnas.org | Activates RARs |
This table provides a simplified overview. Binding affinities and activation potentials can vary depending on the specific RAR isotype (α, β, γ) and the experimental conditions.
Retinoid X Receptors (RXRs) are unique nuclear receptors that can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, including RARs (RXR/RAR). frontiersin.orgnih.gov The formation of these dimers is crucial for their ability to bind to DNA and regulate gene expression. nih.gov While 9-cis-retinoic acid is a high-affinity ligand for RXRs, other retinoids, including 13-cis-retinoic acid, can also interact with and act as agonists for these receptors. frontiersin.org
The interaction of this compound with RXRs is an area of ongoing research. As a metabolite of 13-cis-retinoic acid, it is plausible that it retains some ability to interact with RXRs, either directly or by influencing the formation and activity of RXR-containing heterodimers. The activation of the RXR/SXR-mediated pathway by various retinoids has been observed, suggesting a broader role for these compounds in cellular regulation. oup.com
The binding of retinoids to RAR/RXR heterodimers triggers their interaction with specific DNA sequences known as retinoic acid response elements (RAREs), which are located in the promoter regions of target genes. frontiersin.orgwiley.com This binding initiates a cascade of events leading to either the activation or repression of gene transcription. bioscientifica.com In the absence of a ligand, the RAR/RXR heterodimer is often bound to RAREs along with corepressor proteins, which silence gene expression. frontiersin.org The binding of an agonist, such as a retinoic acid metabolite, induces a conformational change that leads to the dissociation of corepressors and the recruitment of coactivator proteins, ultimately resulting in the transcription of the target gene. bioscientifica.com
This compound, through its interaction with RARs and potentially RXRs, can modulate the transcription of genes containing RAREs. vulcanchem.com For instance, it has been shown to increase the expression of RAR-β, which itself contains a RARE in its promoter, creating a positive feedback loop. vulcanchem.comnih.gov This transcriptional regulation is a key mechanism by which this compound exerts its effects on cellular processes.
Modulation of Intracellular Signaling Cascades
The interaction of this compound with nuclear receptors initiates downstream signaling events that impact fundamental cellular processes, including differentiation and proliferation.
One of the hallmark effects of retinoids is their ability to induce cellular differentiation. wiley.com this compound has been shown to be as effective as its parent compound, 13-cis-retinoic acid, in inducing differentiation in certain cell types. nih.gov In the context of neuroblastoma, a type of cancer that arises from immature nerve cells, both this compound and 13-cis-retinoic acid can promote neurite outgrowth, a key feature of neuronal differentiation. nih.gov This process is often associated with an increase in the expression of genes that mediate the effects of retinoids on cell growth and differentiation. vulcanchem.com
The ability of this compound to induce differentiation highlights its potential role in developmental processes and in therapeutic strategies aimed at promoting the maturation of undifferentiated cells. vulcanchem.comnih.gov
In addition to inducing differentiation, this compound can inhibit the proliferation and growth of certain cell types. vulcanchem.com This anti-proliferative effect is often linked to its ability to modulate the expression of key regulatory genes. For example, in neuroblastoma cell lines, this compound has been demonstrated to decrease the mRNA and protein expression of MYCN, an oncogene that drives cell proliferation. vulcanchem.comnih.gov
The inhibition of cell growth by this compound has also been observed in other cancer cell models, such as human breast cancer cells. nih.gov Studies have shown that metabolites of all-trans-retinoic acid, including 4-oxo-ATRA, can significantly inhibit the proliferation of MCF-7 breast cancer cells in a concentration-dependent manner. nih.gov This suggests that the anti-proliferative effects of retinoids are not limited to a single cell type and may be a more general mechanism of action for this class of compounds.
Table 2: Cellular Effects of this compound in Neuroblastoma Cells
| Cellular Process | Effect of this compound | Reference |
| Neurite Outgrowth (Differentiation) | Effective induction | nih.gov |
| Cell Proliferation | Inhibition | vulcanchem.comnih.gov |
| MYCN mRNA Expression | Downregulation | vulcanchem.comnih.gov |
| MYCN Protein Expression | Reduction | vulcanchem.comnih.gov |
| RAR-β Expression | Increase | vulcanchem.comnih.gov |
Influence on Apoptotic Pathways
The parent compound of this compound, isotretinoin (13-cis-retinoic acid), is known to induce apoptosis, or programmed cell death. nih.gov Studies on human sebaceous gland cells have demonstrated this effect both in cell cultures and in vivo. nih.gov In skin biopsies from patients treated with 13-cis-retinoic acid, a four-fold increase in the percentage of apoptotic cells within the sebaceous glands was observed after one week of therapy. nih.gov Further research has explored the effect of 13-cis-retinoic acid on the mitochondrial apoptotic pathway. science.gov
Crucially, research has established that this compound (also known as 4-oxo-13-cis-RA) is a major and highly active metabolite of isotretinoin. nih.govnih.gov Studies comparing the two compounds in human neuroblastoma cell lines have shown that this compound is as active as its parent compound in inhibiting cell proliferation and inducing differentiation. nih.govnih.gov This functional equivalence suggests that this compound is a key mediator of the biological effects attributed to isotretinoin, including its influence on apoptotic pathways. nih.gov
Regulation of Specific Gene Expression
This compound exerts significant influence on cellular behavior by directly modulating the expression of critical genes involved in cell growth and differentiation. nih.govvulcanchem.com This regulation includes the suppression of genes that promote cancer development and the enhancement of genes that suppress tumors. nih.govvulcanchem.com
A primary mechanism of action for this compound is the downregulation of the MYCN oncogene. vulcanchem.com The MYCN gene is frequently amplified in high-risk neuroblastoma, a characteristic associated with aggressive disease and poor prognosis. vulcanchem.com Research demonstrates that this compound effectively decreases both the messenger RNA (mRNA) and protein expression of MYCN. nih.govnih.gov
Studies have shown that this compound and its parent compound, 13-cis-retinoic acid, are equi-effective in reducing MYCN levels in various human neuroblastoma cell lines, regardless of whether the MYCN gene is amplified. nih.gov This direct impact on a key oncogenic driver underscores the compound's role in inhibiting tumor cell growth. nih.govnih.gov
Table 1: Comparative Effect of this compound and 13-cis-Retinoic Acid on MYCN Expression in Neuroblastoma Cell Lines
| Cell Line | MYCN Gene Status | Effect on MYCN mRNA Expression | Effect on MYCN Protein Expression |
| SK-N-BE2 | Amplified | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov |
| SMS-KANR | Amplified | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov |
| SMS-KCN | Amplified | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov |
| SMS-LHN | Non-Amplified | Decreased by both 4-Keto 13-cis-RA and 13-cis-RA nih.gov | Not specified |
In concert with downregulating oncogenes, this compound actively upregulates the expression of tumor suppressor genes, notably the retinoic acid receptor-beta (RAR-β). nih.govvulcanchem.com The RAR-β gene plays a crucial role in mediating the effects of retinoids on cell growth and differentiation, and its loss is associated with cancer progression. vulcanchem.comfrontiersin.org
Treatment with this compound leads to an increase in both RAR-β mRNA and protein levels. nih.govnih.gov This effect is equivalent in potency to that of 13-cis-retinoic acid, highlighting the metabolite's significant biological activity. nih.gov The upregulation of RAR-β is a key component of the compound's anti-tumor action, as increased expression of this receptor in tumor cells has been correlated with positive clinical responses to retinoid-based therapies in certain cancers. vulcanchem.comnih.gov
Intracellular Localization and Compartmentalization
The biological activity of retinoids and their metabolites is heavily influenced by their distribution within the cell, particularly their localization within the cytosol and nucleus. oup.comresearchgate.net
Studies on related compounds provide insight into the likely compartmentalization of this compound. Research on the metabolite all-trans-4-oxo-retinoic acid (T4OXORA) revealed that it is found mainly in the cytosolic fraction of the cell, with low levels detected in the nucleus. oup.com The cytosol is where many metabolic processes occur, including the oxidation of retinaldehyde to retinoic acid. frontiersin.org The parent compound of T4OXORA, all-trans-retinoic acid (ATRA), is also found in high amounts in the cytosol, partly due to its binding to cellular retinoic acid-binding proteins (CRABP). oup.com
In stark contrast to its metabolites, 13-cis-retinoic acid has been shown to localize predominantly within the nuclear fraction of embryonic cells (approximately 82%). oup.comresearchgate.net This distinct distribution is thought to be a result of its low binding affinity for cytosolic proteins like CRABP, which may allow it more direct and unfettered access to the nucleus. oup.comresearchgate.net
The nucleus is the primary site of action for retinoids, where they bind to nuclear receptors such as RAR and the retinoid X receptor (RXR) to regulate gene transcription. frontiersin.orgfrontiersin.org The finding that 13-cis-retinoic acid accumulates in the nucleus, while its 4-oxo metabolite may reside more in the cytosol, suggests a differential mechanism of action and transport. oup.com The teratogenic activity of 13-cis-retinoic acid has been hypothesized to be linked to its high concentration in the nucleus and its potential conversion to all-trans-retinoic acid, which then interacts with the nuclear retinoid receptors. researchgate.net This differential compartmentalization between the parent compound and its 4-oxo metabolite is a critical area of ongoing research. oup.com
Historical Perspectives on the Investigation of Retinoid Metabolites
The scientific journey to understand retinoids and their metabolites has been a long and evolving one. Early research, dating back to the early 20th century, focused on the essential role of vitamin A in preventing deficiency diseases. rupress.orgresearchgate.net The discovery that vitamin A is metabolized into a more active form, retinoic acid, was a pivotal moment in retinoid research. nih.gov This led to a deeper investigation into the various metabolic pathways and the identification of a host of retinoid metabolites.
Initially, many of these metabolites, particularly the oxidized forms, were considered to be inactive degradation products destined for elimination from the body. bioscientifica.com However, as analytical techniques became more sophisticated, researchers were able to detect and quantify these metabolites in biological samples with greater accuracy. vulcanchem.com This paved the way for studies investigating their potential biological activities.
The study of isotretinoin (B22099) and its metabolites gained significant traction with its clinical use. Researchers observed that after administration of isotretinoin, its major metabolite, 4-oxo-13-cis-retinoic acid (another name for 4-Keto 13-cis-retinoic acid), was present in patient plasma at concentrations often exceeding that of the parent drug. nih.govnih.gov This finding challenged the initial assumption that it was merely an inactive byproduct and spurred further investigation into its own biological effects. nih.gov
The development of advanced analytical methods, such as tandem mass spectrometry, has been instrumental in characterizing the metabolic pathways of retinoids and quantifying their various metabolites in different biological matrices. vulcanchem.com These technological advancements continue to facilitate a more nuanced understanding of the complex roles played by each retinoid metabolite.
Significance of Oxidized Retinoids in Biological Systems
Once viewed primarily as inactive catabolites, oxidized retinoids are now recognized as having significant biological relevance. bioscientifica.com While all-trans-retinoic acid remains the most extensively studied active retinoid, evidence suggests that its oxidized derivatives, including 4-oxo and 4-hydroxy metabolites, may also possess biological functions. nih.govbioscientifica.com
The oxidation of retinoic acid by CYP26 enzymes is a critical step in regulating its intracellular concentration, thereby preventing retinoid toxicity. nih.gov However, the products of this oxidation are not necessarily devoid of biological activity. bioscientifica.com
Research has shown that 4-oxo-13-cis-retinoic acid, the oxidized metabolite of isotretinoin (B22099), exhibits biological activities comparable to its parent compound in certain contexts. nih.gov For instance, in neuroblastoma cell lines, 4-oxo-13-cis-retinoic acid was found to be as effective as isotretinoin in inducing neurite outgrowth, inhibiting cell proliferation, and downregulating the MYCN oncogene. nih.gov This suggests that the metabolic conversion of isotretinoin to its 4-oxo metabolite does not lead to a loss of its anti-tumor activity in this specific cancer type. nih.gov
Furthermore, the process of oxidation itself is significant. The balance between the synthesis and degradation of active retinoids is crucial for normal cellular function, and any dysregulation in this balance can have pathological consequences. nih.gov The study of oxidized retinoids like 4-Keto 13-cis-retinoic acid provides valuable insights into the intricate mechanisms that govern retinoid homeostasis and signaling.
Below are tables detailing the chemical properties of this compound and a list of the compounds mentioned in this article.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₃ | vulcanchem.comnih.gov |
| Molecular Weight | 314.4 g/mol | vulcanchem.comnih.gov |
| CAS Number | 71748-58-8 | vulcanchem.comclearsynth.com |
| IUPAC Name | 3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | nih.gov |
| Synonyms | 4-Oxo-13-cis-retinoic Acid, 4-Oxoisotretinoin | vulcanchem.com |
The Metabolic Journey of this compound: From Formation to Further Transformation
The compound 4-keto-13-cis-retinoic acid, a significant metabolite of the widely used dermatological agent isotretinoin (13-cis-retinoic acid), undergoes a complex series of metabolic processes within the body. This article delves into the biosynthesis and metabolic pathways of this intriguing retinoid, exploring its formation, its relationship with other retinoid isomers, and its ultimate metabolic fate.
Preclinical Investigations of 4 Keto 13 Cis Retinoic Acid
In Vitro Cellular Model Systems
Studies in Cancer Cell Lines (e.g., Neuroblastoma, Breast Cancer)
The metabolite 4-Keto 13-cis-retinoic acid has demonstrated significant biological activity in preclinical studies involving various cancer cell lines, most notably neuroblastoma. Research has shown that this compound is as effective as its parent compound, 13-cis-retinoic acid (isotretinoin), in suppressing the growth of neuroblastoma cells. nih.govmdpi.com In a panel of both MYCN-amplified and non-amplified human neuroblastoma cell lines, this compound was found to be equipotent to 13-cis-retinoic acid in inhibiting cell proliferation. nih.gov This effect is partly attributed to the induction of cell cycle arrest, with studies showing a significant decrease in the percentage of cells in the S-phase following treatment. nih.gov
Furthermore, this compound has been observed to induce morphological differentiation in neuroblastoma cells. mdpi.comnih.gov This is characterized by the promotion of neurite outgrowth, a hallmark of neuronal differentiation. nih.govmdpi.com Mechanistically, its anti-tumor effects are also linked to the downregulation of the MYCN oncogene at both the mRNA and protein levels and an increased expression of the retinoic acid receptor-β (RAR-β). nih.govmdpi.com The comparable activity of this compound and its parent compound suggests that the therapeutic benefits observed in neuroblastoma treatment may be attributable to both molecules. nih.gov
In the context of breast cancer, studies have explored the metabolism of retinoids in cell lines such as T47D. While direct studies focusing solely on the anti-proliferative effects of this compound are less common, research indicates that various retinoic acid derivatives, including 13-cis-retinoic acid and its metabolites, can inhibit the growth of estrogen-sensitive human breast cancer cell lines like MCF-7. scispace.comnih.gov This inhibition is associated with a reduction in cell proliferation markers such as PCNA and Ki-67. nih.gov The metabolic pathways within these cells are complex, involving the conversion of retinoic acid to more polar metabolites, including 4-hydroxy and 4-oxo derivatives. scispace.com
Interactive Data Table: Comparative Effects of this compound and 13-cis-Retinoic Acid on Neuroblastoma Cell Lines
| Cell Line Type | Effect | Observation |
|---|---|---|
| MYCN-amplified | Proliferation Inhibition | Equi-effective to 13-cis-retinoic acid nih.gov |
| MYCN non-amplified | Proliferation Inhibition | Equi-effective to 13-cis-retinoic acid nih.gov |
| Both | Neurite Outgrowth | Induced morphological changes comparable to 13-cis-retinoic acid nih.govmdpi.com |
| Both | MYCN Expression | Decreased MYCN mRNA and protein levels nih.govmdpi.com |
| Both | RAR-β Expression | Increased expression of RAR-β mRNA and protein nih.gov |
| Both | Cell Cycle | Significant decrease in the percentage of cells in S-phase nih.gov |
Effects on Normal Cell Differentiation Models (e.g., Sebaceous Gland Structures)
The influence of 13-cis-retinoic acid and its metabolites on normal cell differentiation has been notably studied in the context of sebaceous gland structures. 13-cis-retinoic acid is known to dramatically reduce the size and secretion of sebaceous glands, an effect mediated through the induction of apoptosis in sebocytes. nih.gov While 13-cis-retinoic acid itself has a low affinity for nuclear retinoid receptors, it is believed to act as a pro-drug, with its effects potentially mediated through its metabolites. researchgate.netnih.gov
Within sebocytes, 13-cis-retinoic acid can be isomerized to all-trans-retinoic acid, which is a potent activator of retinoic acid receptors. researchgate.net The metabolism of 13-cis-retinoic acid also leads to the formation of 4-oxo-isotretinoin (B12441823) (this compound), which is a major systemic metabolite. researchgate.net Studies in hamster flank organs, a model for sebaceous gland activity, have shown that 13-cis-retinoic acid causes a marked reduction in sebaceous gland size. nih.gov The intricate interplay of 13-cis-retinoic acid and its metabolites, including the 4-keto derivative, is central to its profound effects on sebocyte differentiation and apoptosis. psu.edu
Mechanistic Studies on Cellular Phenotypes (e.g., Neurite Outgrowth)
Mechanistic studies have provided insights into how this compound influences cellular phenotypes, with a significant focus on neurite outgrowth in neuroblastoma cells. This process is a critical aspect of neuronal differentiation. nih.gov Research has demonstrated that this compound is as effective as 13-cis-retinoic acid in inducing neurite outgrowth in both MYCN-amplified and non-amplified neuroblastoma cell lines. nih.gov
The induction of neurite outgrowth is a key indicator of the differentiation-inducing properties of retinoids. nih.gov Confocal microscopy has been utilized to visualize and confirm the morphological changes, such as the extension of neurites, in cells treated with this compound. nih.gov The ability of this metabolite to promote such a distinct cellular phenotype underscores its biological significance and its potential contribution to the therapeutic effects of its parent compound in neuroblastoma. nih.gov The underlying mechanism is tied to the activation of retinoic acid receptor signaling pathways, which regulate the expression of genes involved in neuronal differentiation. nih.govmdpi.com
In Vivo Non-Human Animal Models
Pharmacokinetic and Metabolic Profiling in Laboratory Animals (e.g., Rats, Cynomolgus Monkeys)
The pharmacokinetic and metabolic profiles of 13-cis-retinoic acid and its metabolites have been characterized in various laboratory animals. In Sprague-Dawley rats, following oral administration of 13-cis-retinoic acid, peak serum levels of the parent compound and its metabolite, 13-cis-4-oxo-retinoic acid, are observed. nih.govresearchgate.net The elimination half-life of 13-cis-retinoic acid in rats is approximately 1.5 hours. nih.gov Studies have shown that 13-cis-retinoyl-β-glucuronide is a major biliary metabolite, indicating that glucuronidation is a significant metabolic pathway for 13-cis-retinoic acid in rats. who.int
In cynomolgus monkeys, the pharmacokinetics of 13-cis-retinoic acid, all-trans-retinoic acid, and their respective 4-oxo metabolites have been investigated following intravenous administration. nih.gov These studies provide comparative data on the disposition of these retinoids in a non-human primate model. The metabolism of 13-cis-retinoic acid to this compound is a prominent pathway, with the metabolite often being present at significant concentrations in plasma. nih.govescholarship.org The cytochrome P450 enzyme system, particularly CYP3A4, plays a major role in the oxidation of 13-cis-retinoic acid to its 4-keto metabolite. nih.govnih.gov
Interactive Data Table: Pharmacokinetic Parameters of 13-cis-Retinoic Acid in Rats
| Parameter | Value |
|---|---|
| Peak Serum Levels (13-cis-retinoic acid) | 563 to 1640 ng/ml nih.gov |
| Time to Peak Serum Levels | 1.5-2 hours nih.gov |
| Elimination Half-life | ~1.5 hours nih.gov |
| Major Biliary Metabolite | 13-cis-retinoyl-β-glucuronide who.int |
Assessment of Biological Activities in Non-Human Organisms (e.g., Embryonic Development, Enzyme Activity in Liver)
The biological activities of 13-cis-retinoic acid and its metabolites have been assessed in various non-human organisms, providing insights into their physiological and developmental effects. Retinoic acid is a crucial signaling molecule in embryonic development, and alterations in its concentration can have profound effects. frontiersin.org Studies in animal models have been instrumental in understanding the teratogenic potential of retinoids.
Advanced Analytical Methodologies in 4 Keto 13 Cis Retinoic Acid Research
Chromatographic Techniques for Isolation and Quantitation
Chromatography is the cornerstone for separating 4-keto 13-cis-retinoic acid from its isomers and other related retinoids. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and other retinoids from biological samples. nih.govnih.gov The versatility of HPLC lies in the variety of available stationary and mobile phases, which can be tailored to achieve optimal separation.
Reversed-phase HPLC is the most common approach, typically utilizing a C18 stationary phase. nih.govjfda-online.com This method separates compounds based on their hydrophobicity. A gradient elution is often employed, where the composition of the mobile phase is changed over time to effectively separate a range of retinoids with varying polarities. nih.gov For instance, a mobile phase consisting of a mixture of methanol-acetonitrile and aqueous acetic acid has been successfully used to separate all-trans-retinoic acid, 13-cis-retinoic acid, 9-cis-retinoic acid, and their corresponding 4-oxometabolites. nih.gov
Normal-phase chromatography can also be utilized, which separates compounds based on their polarity. This can be advantageous for resolving specific isomers. nih.gov
The selection of the stationary phase is critical for achieving the desired separation. While C18 columns are prevalent, other stationary phases can offer different selectivities.
Table 1: Examples of HPLC Conditions for Retinoid Analysis
| Stationary Phase | Mobile Phase | Detection | Application |
|---|---|---|---|
| Nova-Pak C18 | Gradient of methanol-acetonitrile and 2% aqueous acetic acid | UV (350 nm) | Separation of all-trans-RA, 13-cis-RA, 9-cis-RA, and their 4-oxo-metabolites in plasma. nih.gov |
| Zorbax SIL (Normal Phase) | 0.4% 2-propanol/hexane | UV (340 nm) | Isomeric separation of retinols and retinoic acids. nih.gov |
| C18 Reversed-Phase | 85% methanol (B129727) and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) | UV (343 nm) | Rapid measurement of retinol, retinal, all-trans-retinoic acid, and 13-cis-retinoic acid. jfda-online.com |
RA: Retinoic Acid
Micellar Electrokinetic Chromatography (MEKC) is a modification of capillary electrophoresis (CE) that enables the separation of neutral analytes like retinoids. nycu.edu.twwikipedia.org This technique utilizes a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. wikipedia.orgnih.gov The separation is based on the differential partitioning of analytes between the micelles and the surrounding aqueous buffer. wikipedia.org
MEKC offers high separation efficiency and requires minimal sample and solvent consumption. mdpi.com For the analysis of 13-cis-retinoic acid and its metabolites, including 4-oxo-13-cis-retinoic acid, MEKC has been coupled with online preconcentration techniques like cyclodextrin-assisted sweeping to significantly enhance detection sensitivity. mdpi.comnih.govnih.gov This approach has achieved limits of detection in the nanogram per milliliter range for plasma samples. mdpi.comnih.govnih.gov
The composition of the running buffer, including the type and concentration of surfactant and the addition of organic modifiers or cyclodextrins, is optimized to achieve the desired separation of the highly hydrophobic retinoids. nycu.edu.twnih.gov For instance, a buffer containing sodium deoxycholate (SDC) and Brij 35 has been used to successfully separate a mixture of five important retinoids. nycu.edu.tw
Table 2: MEKC Parameters for the Analysis of 13-cis-Retinoic Acid and its Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| Surfactant | 80 mM Sodium Dodecyl Sulfate (SDS) | mdpi.comnih.gov |
| Buffer | 45 mM Borate (pH 9.2) | mdpi.comnih.gov |
| Additive | 22 mM Hydroxypropyl β-CD (HP-β-CD) | mdpi.comnih.gov |
| Separation Voltage | 23 kV | mdpi.comnih.gov |
RA: Retinoic Acid
Gas Chromatography (GC) is another technique that can be applied to the analysis of retinoids. However, due to the thermal lability of compounds like retinol, derivatization is often necessary to prevent decomposition at the high temperatures required for GC analysis. nih.gov The use of cold on-column injection can help to mitigate thermal decomposition. nih.gov
For analysis, retinoids are often derivatized to form more volatile and thermally stable compounds, such as trimethylsilyl (B98337) (TMS) ethers. nih.gov Following separation on a capillary column, detection is typically performed using a flame ionization detector (FID) or, for greater specificity and structural information, a mass spectrometer (MS). nih.govnih.gov
While less common than HPLC for retinoid analysis, GC-MS can provide valuable information for compound identification. nih.gov For instance, the methyl esters of retinoic acid isomers have been analyzed by GC with a mass selective detector to confirm their identity. nih.gov
Spectrometric Detection and Structural Elucidation Methods
Spectrometric methods are indispensable for both the detection of this compound following chromatographic separation and for the definitive confirmation of its chemical structure.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and specific quantification and structural elucidation of this compound. nih.govresearchgate.net This technique allows for the direct measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragmentation products.
In tandem mass spectrometry (MS/MS), a specific parent ion is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is essential for quantifying low-abundance analytes in complex biological matrices. nih.govomicsonline.org Deuterium-labeled internal standards, such as this compound-D3, are often used to ensure accurate quantification. veeprho.com
The fragmentation patterns observed in the MS/MS spectra are characteristic of the compound's structure and can be used for its unequivocal identification. For example, the transition from the parent ion [M+H]+ of 13-cis-retinoic acid at m/z 301 to a specific product ion is monitored for its quantification. nih.gov Similarly, characteristic transitions are used to identify and quantify 4-oxo-13-cis-retinoic acid. nih.gov
Table 3: Examples of MS/MS Transitions for Retinoid Analysis
| Compound | Parent Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
|---|---|---|---|---|
| Retinoic Acid | 301.1 | 205.0 | Positive (APCI) | nih.gov |
| 9-cis-Retinoic Acid | 299.4 | 255.2 | Negative (ESI) | omicsonline.org |
| 4-oxo-9-cis-Retinoic Acid | 313.4 | 269.3 | Negative (ESI) | omicsonline.org |
APCI: Atmospheric Pressure Chemical Ionization; ESI: Electrospray Ionization
Ultraviolet (UV) spectroscopy is a fundamental technique used for the detection and confirmation of retinoids, including this compound, following their separation by HPLC. nih.gov Retinoids possess a conjugated polyene system that absorbs light in the UV region, typically between 325 and 380 nm. researchgate.net
The wavelength of maximum absorbance (λmax) is a characteristic property of a given retinoid and can be used for its identification by comparing it to that of a known standard. nih.gov For instance, in one study, the λmax for 4-oxo-13-cis-retinoic acid was observed at 365 nm, while that of 13-cis-retinoic acid was at 350 nm. mdpi.comnih.gov This difference in absorption maxima allows for the differentiation of these two compounds.
Diode-array detection (DAD) is often used in conjunction with HPLC, which allows for the acquisition of the full UV spectrum of the eluting compounds. This provides more comprehensive information for compound confirmation than single-wavelength detection. nycu.edu.tw
Table 4: UV Absorption Maxima for Selected Retinoids
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| 4-oxo-13-cis-Retinoic Acid | 365 | Plasma | mdpi.comnih.gov |
| 13-cis-Retinoic Acid | 350 | Plasma | mdpi.comnih.gov |
| 4-oxo-13-cis-retinoic acid | 361 | Ethanol | nih.gov |
Applications of Isotopic Labeling in Metabolic Tracing and Quantification
Isotopic labeling is a powerful technique in this compound research, primarily serving two functions: as an internal standard for precise quantification and as a tracer for elucidating metabolic pathways.
For quantification, stable isotope-labeled analogs of the analyte, such as this compound-D3 or [2H6]-4-Keto 13-cis-retinoic acid, are used as internal standards. veeprho.comschd-shimadzu.com A known quantity of the labeled compound is added to the biological sample at the beginning of the extraction process. veeprho.com Because the labeled standard has nearly identical chemical and physical properties to the endogenous (unlabeled) analyte, it experiences the same extraction losses and ionization effects during mass spectrometry analysis. veeprho.com By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the labeled internal standard, highly accurate and precise quantification can be achieved, correcting for any variability in sample preparation and analysis. veeprho.com
In metabolic tracing, isotopically labeled precursors are administered to a biological system (e.g., cell cultures or whole organisms) to track their conversion into downstream metabolites. princeton.eduresearchgate.net For example, administering labeled 13-cis-retinoic acid would allow researchers to trace its metabolic fate and confirm its conversion to this compound. nih.gov By analyzing the mass shifts in the resulting metabolites via mass spectrometry, the specific metabolic pathways, conversion rates (flux), and the enzymes involved, such as specific cytochrome P450 (CYP) isoforms, can be identified and characterized. princeton.edunih.gov This approach provides definitive evidence of metabolic relationships that cannot be obtained through simple measurement of static metabolite concentrations.
The table below lists examples of isotopically labeled compounds used in retinoid analysis.
| Labeled Compound | Isotopic Label | Primary Application | Reference |
|---|---|---|---|
| This compound-D3 | Deuterium (D3) | Internal standard for quantification | veeprho.com |
| [2H6]-4-Keto 13-cis-retinoic acid | Deuterium (d6) | Internal standard for quantification | schd-shimadzu.com |
| 13-cis-Retinoic Acid-d5 | Deuterium (d5) | Internal standard for quantification of parent drug and metabolites | |
| 13C-labeled Retinoids | Carbon-13 | Metabolic tracing (Fluxomics) | youtube.com |
Comparative Analyses and Structure Activity Relationships
Comparison of Metabolic Fate with 13-cis-Retinoic Acid
The metabolism of 13-cis-retinoic acid is a complex process involving isomerization, oxidation, and glucuronidation. A primary metabolic pathway is the oxidation at the C4 position of the cyclohexenyl ring to form 4-keto-13-cis-retinoic acid (also known as 4-oxo-13-cis-retinoic acid). escholarship.orgnih.gov This metabolite is not a minor byproduct; rather, it is the major circulating metabolite of 13-cis-retinoic acid found in human plasma following administration. escholarship.orgnih.gov Studies in children with neuroblastoma have shown that extensive accumulation of 4-keto-13-cis-retinoic acid occurs during treatment, with its plasma concentrations often exceeding those of the parent compound, 13-cis-retinoic acid. nih.gov In one study, the mean plasma concentration of 4-keto-13-cis-retinoic acid was significantly higher than that of 13-cis-retinoic acid in the majority of patients on day 14 of treatment. nih.gov
The conversion of 13-cis-retinoic acid to its 4-keto metabolite is primarily catalyzed by cytochrome P450 enzymes, with CYP3A4 identified as playing a major role. nih.gov Once formed, 4-keto-13-cis-retinoic acid can be further metabolized through glucuronidation. nih.gov Notably, there is no evidence to suggest that 4-keto metabolites can be converted back to their parent compounds. nih.gov
A key distinction in the metabolic fate of these two compounds is their elimination half-life. Pharmacokinetic studies in cynomolgus monkeys have demonstrated that the elimination half-life of 4-keto-13-cis-retinoic acid is significantly longer than that of 13-cis-retinoic acid. who.int This suggests that the 4-keto metabolite is cleared from the body more slowly than its precursor.
In addition to oxidation, 13-cis-retinoic acid can undergo isomerization to all-trans-retinoic acid. nih.gov This isomerization is a critical aspect of its metabolism, as it is believed that many of the biological effects of 13-cis-retinoic acid are mediated through its conversion to the all-trans isomer. who.int The major tissue metabolites of 13-cis-retinoic acid in rats have been identified as having the all-trans configuration, highlighting the significance of this isomerization pathway. nih.govacs.org
| Feature | 13-cis-Retinoic Acid | 4-Keto-13-cis-Retinoic Acid |
|---|---|---|
| Primary Metabolic Pathways | Oxidation to 4-keto-13-cis-retinoic acid, isomerization to all-trans-retinoic acid, glucuronidation. nih.govnih.gov | Further metabolism, including glucuronidation. nih.gov |
| Major Circulating Form | Parent compound and its metabolites. | Often the most abundant metabolite of 13-cis-retinoic acid in plasma. escholarship.orgnih.gov |
| Key Metabolizing Enzymes | CYP3A4 (for 4-oxidation). nih.gov | - |
| Elimination Half-Life | Shorter than its 4-keto metabolite. who.int | Longer than 13-cis-retinoic acid. who.int |
Comparison of Molecular Activity with All-trans-Retinoic Acid
All-trans-retinoic acid is the prototypical retinoid, acting as a potent activator of retinoic acid receptors (RARs). The molecular activity of 4-keto-13-cis-retinoic acid is often benchmarked against this well-characterized isomer.
In terms of receptor binding, 13-cis-retinoic acid itself exhibits a low binding affinity for both cellular retinoic acid-binding proteins and nuclear retinoid receptors when compared to all-trans-retinoic acid. nih.gov It is widely considered that the biological effects of 13-cis-retinoic acid are largely mediated through its intracellular isomerization to all-trans-retinoic acid. nih.gov
Studies investigating the 4-oxo metabolites of retinoids have indicated that they are functionally active in human skin cells. researchgate.net However, direct comparisons of receptor binding affinity for the specific 13-cis isomer are limited. Research on the all-trans counterpart, 4-oxo-all-trans-retinoic acid, has shown that it can bind to RARs, although its biological function can be independent of its parent molecule. researchgate.net
In the context of cellular activity, particularly in neuroblastoma cells, 4-keto-13-cis-retinoic acid has been shown to be as effective as 13-cis-retinoic acid in inducing neurite outgrowth, inhibiting proliferation, and modulating the expression of key genes like MYCN and retinoic acid receptor-β. nih.gov Given that the activity of 13-cis-retinoic acid is linked to its conversion to all-trans-retinoic acid, these findings suggest that 4-keto-13-cis-retinoic acid possesses significant biological activity, though its direct interaction with RARs may be weaker than that of all-trans-retinoic acid.
| Molecular Activity | All-trans-Retinoic Acid | 4-Keto-13-cis-Retinoic Acid |
|---|---|---|
| Receptor Binding (RARs) | High affinity. nih.gov | Generally lower affinity than all-trans-retinoic acid. |
| Cellular Effects (e.g., in neuroblastoma) | Potent inducer of differentiation. nih.gov | Equi-effective with 13-cis-retinoic acid in inducing differentiation and inhibiting proliferation. nih.gov |
| Primary Mechanism of Action | Direct activation of RARs. wikipedia.org | Likely a combination of direct receptor interaction and potential downstream effects. |
Structure-Activity Relationship Studies of Retinoid Derivatives
The biological activity of retinoids is highly dependent on their three-dimensional structure. Modifications to the polar head group, the polyene chain, and the hydrophobic tail can all significantly impact receptor affinity and biological potency.
The introduction of a keto group at the C4 position of the cyclohexenyl ring generally leads to a reduction in binding affinity for retinoic acid receptors (RARs) compared to the non-ketonated parent compound. However, these 4-oxo metabolites are not biologically inert. researchgate.net Studies on various 4-oxo retinoids have demonstrated that they retain functional activity and can regulate gene expression in human skin cells. researchgate.net
The stereochemistry of the polyene tail of retinoic acid is a critical determinant of its biological activity. The all-trans configuration is generally the most active form in terms of RAR binding and transactivation.
The presence of a cis bond at the C13 position, as in 13-cis-retinoic acid and its 4-keto metabolite, typically results in a lower binding affinity for RARs compared to their all-trans counterparts. nih.gov This is due to the altered shape of the molecule, which does not fit as optimally into the ligand-binding pocket of the receptor.
Despite its lower intrinsic activity at the receptor level, 13-cis-retinoic acid is an effective therapeutic agent, largely due to its favorable pharmacokinetic profile and its in vivo isomerization to the more active all-trans-retinoic acid. who.intnih.gov This concept of a prodrug-like activity, where a less active isomer is converted to a more active form, is a key aspect of the pharmacology of 13-cis-retinoic acid. The biological activity of 4-keto-13-cis-retinoic acid is therefore influenced by both the presence of the 4-keto group and the 13-cis configuration, resulting in a complex pharmacological profile that includes direct receptor interactions and the consequences of its metabolic stability.
Emerging Research Themes and Future Directions
Elucidating Novel Metabolic Enzymes and Pathways
The metabolic journey of 13-cis-retinoic acid to 4-Keto-13-cis-retinoic acid is a critical area of investigation for understanding its biological effects. Current research has established that the cytochrome P450 (CYP) family of enzymes, particularly CYP3A4, plays a significant role in the oxidation of 13-cis-retinoic acid at the C4 position to form its 4-hydroxy and subsequently 4-keto metabolites. nih.gov Further metabolism often involves glucuronidation, which facilitates the excretion of the compound. nih.gov
However, the complete enzymatic landscape governing the metabolism of 4-Keto-13-cis-retinoic acid is not fully elucidated. Future research is directed towards identifying other CYP isozymes or entirely novel enzymes that may contribute to its formation and further breakdown. The potential for this metabolite to undergo other phase II conjugation reactions beyond glucuronidation, such as sulfation or glutathione (B108866) conjugation, remains an open question. Unraveling these pathways is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of isotretinoin (B22099) and its metabolites.
A key research finding is the dose-dependent and time-dependent accumulation of 4-Keto-13-cis-retinoic acid in the plasma of individuals treated with isotretinoin, often reaching concentrations several-fold higher than the parent compound. nih.gov This underscores the importance of understanding its metabolic fate, as this accumulation may be linked to both the therapeutic efficacy and the side-effect profile of isotretinoin.
Comprehensive Systems Biology Approaches to Retinoid Networks
The biological actions of retinoids are not the result of a single molecule acting on a single target, but rather a complex interplay within a network of metabolic and signaling pathways. Systems biology, which integrates multiple levels of biological information, offers a powerful approach to deconstruct this complexity. Future research will increasingly employ "omics" technologies to map the intricate network of interactions involving 4-Keto-13-cis-retinoic acid.
Metabolomics studies, for instance, can provide a global snapshot of the metabolic perturbations induced by isotretinoin and the subsequent formation of 4-Keto-13-cis-retinoic acid. A study utilizing a rabbit acne model with isotretinoin treatment identified significant alterations in skin metabolites, highlighting the broad impact of retinoids on cellular metabolism. frontiersin.orgnih.gov Such approaches can help to identify novel biomarkers of retinoid activity and to understand how 4-Keto-13-cis-retinoic acid influences the broader metabolic landscape.
Proteomics and transcriptomics can further illuminate the downstream effects of 4-Keto-13-cis-retinoic acid on protein expression and gene regulation. By combining these datasets, researchers can construct comprehensive models of the retinoid network, identifying key nodes and feedback loops that govern cellular responses. This holistic view is essential for predicting the multifaceted effects of retinoids and for the rational design of new therapeutic strategies.
Development of Advanced In Vitro and In Vivo Preclinical Models for Mechanistic Research
To probe the specific functions of 4-Keto-13-cis-retinoic acid, sophisticated preclinical models that can accurately recapitulate human physiology are indispensable. While traditional 2D cell cultures, such as human epidermal keratinocytes and dermal fibroblasts, have been valuable, they often fail to capture the complexity of a three-dimensional tissue environment. nih.gov
The future of mechanistic research in this area lies in the development and application of advanced in vitro models, such as 3D organoids. nih.govnih.govunmc.edusciltp.com Skin organoids, for example, can provide a more physiologically relevant system to study the effects of 4-Keto-13-cis-retinoic acid on keratinocyte differentiation, sebaceous gland function, and dermal-epidermal interactions. Similarly, liver organoids could be instrumental in dissecting its metabolic pathways in a human-relevant context.
In vivo, while rodent models have been informative, there is a need for models that more closely mimic human skin and retinoid metabolism. The development of humanized mouse models, for instance, could provide a powerful platform for preclinical studies. These advanced models will be crucial for dissecting the specific contributions of 4-Keto-13-cis-retinoic acid to the therapeutic effects and potential toxicities of isotretinoin.
Table 2: Preclinical Models in 4-Keto-13-cis-Retinoic Acid Research
| Model Type | Application |
|---|---|
| Human Epidermal Keratinocytes and Dermal Fibroblasts nih.gov | Studying the effects on gene and protein expression in skin cells. |
| Hamster Tracheal Organ Culture nih.gov | Assessing biological activity and metabolic pathways. |
| Rabbit Acne Model frontiersin.orgnih.gov | Investigating the effects on skin metabolome. |
Integration of Computational Modeling and Artificial Intelligence in Retinoid Biology
The vast and complex datasets generated by systems biology approaches necessitate the use of advanced computational tools for analysis and interpretation. Computational modeling and artificial intelligence (AI) are poised to revolutionize retinoid research by enabling the prediction of molecular interactions and biological activities.
In silico docking simulations, for example, can be used to predict the binding affinity of 4-Keto-13-cis-retinoic acid to various nuclear receptors, such as the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govresearchgate.net This can provide insights into its potential to regulate gene expression through these canonical pathways. Machine learning algorithms can be trained on existing data to predict the bioactivity of novel retinoid compounds, including metabolites like 4-Keto-13-cis-retinoic acid, based on their chemical structure.
Furthermore, AI can be employed to analyze large-scale "omics" data to identify novel patterns and correlations that may not be apparent through traditional statistical methods. This could lead to the discovery of novel targets and signaling pathways regulated by 4-Keto-13-cis-retinoic acid. The integration of these computational approaches will accelerate the pace of discovery in retinoid biology and facilitate the development of more targeted and effective therapies.
Role in Non-Canonical Retinoid Signaling Pathways
The classical mechanism of retinoid action involves the binding to and activation of nuclear receptors, leading to changes in gene transcription. However, there is a growing body of evidence for non-canonical retinoid signaling pathways that are independent of nuclear receptor-mediated gene regulation. These pathways often involve rapid, non-genomic effects that are initiated at the cell membrane or in the cytoplasm. nih.gov
The potential for 4-Keto-13-cis-retinoic acid to engage in non-canonical signaling is a tantalizing area for future research. Studies on other retinoids have shown that they can modulate the activity of various protein kinases and other signaling molecules. nih.gov Given that 4-oxo-retinoids have been shown to be biologically active, it is plausible that 4-Keto-13-cis-retinoic acid could also exert effects through these non-genomic pathways. nih.govnih.govexlibrisgroup.combioscientifica.com
Investigating the role of 4-Keto-13-cis-retinoic acid in non-canonical signaling could reveal novel mechanisms of action and explain some of the pleiotropic effects of isotretinoin that are not fully accounted for by its interaction with nuclear receptors. This could open up new avenues for the development of retinoid-based therapies with improved efficacy and reduced side effects.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for quantifying 4-Keto 13-cis-Retinoic Acid in biological samples?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) for precise quantification. Ensure calibration with certified reference standards. For cell-based studies, pre-treat samples with protease inhibitors to prevent degradation, and validate recovery rates using spiked matrices. Stability testing under varying pH and temperature conditions is critical due to the compound’s sensitivity to isomerization .
Q. How does the cis configuration of this compound influence its receptor binding compared to all-trans isomers?
- Methodological Answer : Conduct competitive binding assays using recombinant retinoic acid receptors (RARs/RXRs). Compare dissociation constants (Kd) via fluorescence polarization or surface plasmon resonance (SPR). The 13-cis configuration may exhibit lower affinity for RARγ compared to all-trans-4-Oxoretinoic acid, as shown in structural studies using X-ray crystallography .
Q. What cellular models are appropriate for studying the differentiation-inducing effects of this compound?
- Methodological Answer : Neuroblastoma cell lines (e.g., SH-SY5Y) are widely used. Treat cells with 1–10 µM of the compound dissolved in DMSO (final concentration ≤0.1% to avoid cytotoxicity). Monitor differentiation markers (e.g., neurite outgrowth, NSE expression) via immunocytochemistry and qPCR. Include vehicle controls and replicate experiments ≥3 times to account for batch variability .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve discrepancies between in vitro and in vivo efficacy data of this compound in neuroblastoma models?
- Methodological Answer : Perform pharmacokinetic profiling in murine models to assess bioavailability and metabolite conversion (e.g., via LC-MS/MS). Compare tissue-specific concentrations with in vitro IC50 values. Use RNA-seq to identify compensatory pathways in vivo that may dampen efficacy, such as upregulated cytochrome P450 enzymes (e.g., CYP26A1) that enhance catabolism .
Q. How can researchers optimize cell culture conditions to maintain this compound stability during differentiation assays?
- Methodological Answer : Store stock solutions in anhydrous DMSO at −80°C, avoiding freeze-thaw cycles. Use light-protected plates and media supplemented with antioxidants (e.g., 0.1% BHT). Validate compound stability via HPLC at 24-hour intervals. For long-term assays (>48 hours), replenish the compound every 12 hours to counteract degradation .
Q. What statistical approaches are robust for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer : Apply mixed-effects models to account for inter-experiment variability. Use nonlinear regression (e.g., four-parameter logistic curves) to calculate EC50 values. For transcriptomic data, employ false discovery rate (FDR) correction with Benjamini-Hochberg adjustments. Report 95% confidence intervals and effect sizes to enhance reproducibility .
Q. How do contradictory findings on this compound’s pro-apoptotic vs. differentiation-promoting effects inform experimental design?
- Methodological Answer : Context-dependent effects may arise from cell-type-specific RAR isoform expression. Conduct siRNA-mediated knockdown of RARα/RARβ to isolate mechanistic contributors. Use single-cell RNA sequencing to identify subpopulations with divergent responses. Validate findings in primary patient-derived xenografts (PDXs) to bridge in vitro and clinical observations .
Methodological Considerations
- Storage & Handling : Store lyophilized powder at −20°C in sealed, argon-flushed vials. Reconstitute in DMSO for cell-based assays; avoid aqueous buffers due to low solubility (predicted logP = 3.8) .
- Ethical Compliance : Adhere to institutional biosafety protocols for retinoid handling, including PPE and waste disposal guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
